molecular formula C21H19ClN4O2 B3413469 N-(4-chlorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide CAS No. 946233-13-2

N-(4-chlorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

Cat. No.: B3413469
CAS No.: 946233-13-2
M. Wt: 394.9 g/mol
InChI Key: PMZJLNNEYRNFEW-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted with a propan-2-yl group at position 5, fused to an indole moiety at position 2. The indole nitrogen is linked via an acetamide bridge to a 4-chlorophenyl group. Although specific biological data for this compound is absent in the provided evidence, its structural analogs demonstrate diverse pharmacological activities, including anticancer, enzyme inhibition, and antimicrobial effects.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2/c1-13(2)20-24-25-21(28-20)18-11-14-5-3-4-6-17(14)26(18)12-19(27)23-16-9-7-15(22)8-10-16/h3-11,13H,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZJLNNEYRNFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under cyclization conditions.

    Indole Synthesis: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reactions: The final step involves coupling the oxadiazole and indole intermediates with the chlorophenyl acetamide under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Features

The target compound shares critical motifs with other 1,3,4-oxadiazole derivatives:

  • Oxadiazole-Indole Linkage : Similar to compounds in (e.g., 8t, 8u), which combine oxadiazole with indole via sulfanyl-acetamide bridges. However, the target compound lacks a sulfanyl (-S-) linker, instead directly connecting the oxadiazole to the indole .
  • Substituent Diversity: Propan-2-yl group: Unique to the target compound; most analogs feature substituents like phthalazinone (4d, ), benzofuran (), or methyl/ethyl groups () . 4-Chlorophenyl Acetamide: Common in analogs such as 4d () and Compound 154 (), where halogenated aryl groups enhance cytotoxicity .

Physicochemical Properties

Key physicochemical parameters are compared below:

Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
Target Compound Propan-2-yl, 4-chlorophenyl Not Reported ~415 (calculated) Oxadiazole, Indole, Acetamide
4d () Phthalazinone, 4-chlorophenyl 206–208 428.5 Oxadiazole, Phthalazinone
Compound 154 () p-Tolyl, 4-chlorophenyl Not Reported ~428 Oxadiazole, Thioether
8t () Indolylmethyl, 5-chloro-2-methylphenyl Not Reported 428.5 Oxadiazole, Sulfanyl-Acetamide
2-{2-(5-Ethyl-oxadiazol-2-yl)indol-1-yl}-N-(4-methylbenzyl)acetamide () Ethyl, 4-methylbenzyl Not Reported 374.43 Oxadiazole, Benzyl Acetamide

Key Observations :

  • The propan-2-yl group in the target compound may lower melting points compared to rigid phthalazinone-containing analogs (e.g., 4d) .

Anticancer Activity

  • Compound 154 (): Exhibits potent cytotoxicity against A549 lung cancer cells (IC50 = 3.8 ± 0.02 μM) with 25-fold selectivity over noncancerous HEK cells. The 4-chlorophenyl and p-tolyl groups contribute to this selectivity, likely via hydrophobic interactions in target binding pockets .
  • 4d (): While biological data is unspecified, its phthalazinone moiety is associated with DNA intercalation or topoisomerase inhibition in related compounds .

SAR Insights :

  • Halogen Substituents : The 4-chlorophenyl group in the target compound and analogs like 4d/154 enhances cytotoxicity, as halogens improve lipophilicity and target binding .
  • Electron-Donating Groups (EDGs) : The propan-2-yl group (EDG) in the target compound may stabilize charge transfer interactions, similar to methoxy groups in (10j–10m) .

Enzyme Inhibition

  • 8t (): Shows lipoxygenase (LOX) inhibition, attributed to the indolylmethyl-sulfanyl-acetamide scaffold. The 5-chloro substituent may enhance enzyme active-site binding .
  • 2a/2b (): Benzofuran-oxadiazole hybrids exhibit antimicrobial activity, suggesting the oxadiazole core’s role in disrupting microbial enzymes .

Biological Activity

N-(4-chlorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and its various pharmacological effects based on recent studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl chloride with 5-(propan-2-yl)-1,3,4-oxadiazole under controlled conditions. Characterization techniques such as NMR, FTIR, and LCMS are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole moiety have demonstrated inhibitory effects on various cancer cell lines. The compound this compound was evaluated for its cytotoxicity against multiple cancer types including breast (MCF7), colon (HCT116), and prostate (PC3) cancers.

Cell Line IC50 (µM) Reference
MCF70.67
HCT1160.80
PC30.87

The compound's mechanism of action appears to involve the inhibition of key enzymes related to cell proliferation and apoptosis pathways.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as telomerase and topoisomerase, which are critical for cancer cell survival and proliferation .
  • Growth Factor Modulation : It may also block growth factors that are essential for tumor growth .

Case Studies

A significant study conducted by Arafa et al. evaluated various derivatives of oxadiazoles for their anticancer properties. Among these derivatives, those similar in structure to this compound exhibited promising results with IC50 values indicating potent activity against several cancer types .

Additional Biological Activities

Beyond anticancer effects, preliminary investigations suggest that this compound may possess antimicrobial properties. The unique structural features contribute to its interaction with bacterial cell membranes and metabolic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

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